2-Fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide 2-Fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 79091-19-3
VCID: VC0345248
InChI: InChI=1S/C15H11FN2O2S/c1-20-9-6-7-12-13(8-9)21-15(17-12)18-14(19)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,18,19)
SMILES: COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3F
Molecular Formula: C15H11FN2O2S
Molecular Weight: 302.3g/mol

2-Fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

CAS No.: 79091-19-3

Main Products

VCID: VC0345248

Molecular Formula: C15H11FN2O2S

Molecular Weight: 302.3g/mol

2-Fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide - 79091-19-3

CAS No. 79091-19-3
Product Name 2-Fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Molecular Formula C15H11FN2O2S
Molecular Weight 302.3g/mol
IUPAC Name 2-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Standard InChI InChI=1S/C15H11FN2O2S/c1-20-9-6-7-12-13(8-9)21-15(17-12)18-14(19)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,18,19)
Standard InChIKey SQMVHBDARTZKJX-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3F
Canonical SMILES COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3F
Solubility 0.5 [ug/mL]
PubChem Compound 748071
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator